molecular formula C12H22N2O2 B3059858 6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane CAS No. 1363382-87-9

6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane

Cat. No.: B3059858
CAS No.: 1363382-87-9
M. Wt: 226.32
InChI Key: XMGLCYSYJLJFDK-UHFFFAOYSA-N
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Description

6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane is a bicyclic compound that features a unique structure with a tert-butoxycarbonyl (Boc) protected aminomethyl group. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for meta-substituted arenes and pyridines, which are commonly found in pharmaceutical compounds .

Scientific Research Applications

6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane has several applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .

Future Directions

The future directions for the study of 6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane and similar compounds could involve further exploration of their synthesis, properties, and potential applications in medicinal chemistry . The design of new high-energy density compounds (HEDCs) with good detonation properties and stability is an important and challenging research topic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane-1,3-diesters.

    Double Alkylation: The cyclohexane-1,3-diesters undergo double alkylation with diiodomethane to form the bicyclic structure.

    Functionalization: The resulting bicyclic compound is then functionalized via a photocatalytic Minisci-like reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected aminomethyl group can be deprotected to reveal the free amine, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.

Major Products

    Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the compound can be synthesized.

Mechanism of Action

The mechanism of action of 6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane involves its interaction with biological targets, particularly nicotinic acetylcholine receptors. The compound acts as a nicotinic agonist, binding to these receptors in the central and peripheral nervous systems . This interaction can modulate neurotransmission and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and the presence of the Boc-protected aminomethyl group. This makes it a versatile intermediate for further chemical modifications and a valuable tool in drug discovery and development.

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10-8-4-9(10)6-13-5-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGLCYSYJLJFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2CC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136107
Record name Carbamic acid, N-(3-azabicyclo[3.1.1]hept-6-ylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-87-9
Record name Carbamic acid, N-(3-azabicyclo[3.1.1]hept-6-ylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-azabicyclo[3.1.1]hept-6-ylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane
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6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane
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6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane
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6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane
Reactant of Route 6
6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane

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